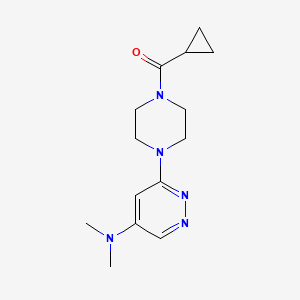
Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone” is an organic compound . It belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .
Synthesis Analysis
The synthesis of this compound involves the use of analogs that display strong inhibition against PAK4 . This suggests that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of bromine atoms . These atoms have a moderate spatial structure that allows them to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by its benzyl cyanide structure . This structure involves an acetonitrile with one hydrogen replaced by a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its benzyl cyanide structure . This structure involves an acetonitrile with one hydrogen replaced by a phenyl group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of novel compounds related to Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone. Studies have detailed various synthetic routes and chemical reactions to create derivatives and explore their chemical properties. For example, the synthesis of novel pyridazinone derivatives with potential antituberculosis and anticancer activities has been reported, highlighting the versatility of cyclopropyl and piperazine-based frameworks in medicinal chemistry (Mallikarjuna, Padmashali, & Sandeep, 2014).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone, including their potential anticancer, antimicrobial, and antinociceptive properties. For instance, derivatives have been synthesized and shown to possess significant antituberculosis and anticancer activities, suggesting the potential of these compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014). Additionally, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, further indicating the broad spectrum of biological activities these compounds may exhibit (Mekky & Sanad, 2020).
Potential Therapeutic Applications
The synthesis and biological evaluation of these compounds underline their potential as therapeutic agents. For example, derivatives with piperazine structures have been identified as potent antinociceptive agents, indicating their potential in pain management (Giovannoni et al., 2003). This suggests that Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone and its derivatives could have significant therapeutic value across a range of conditions.
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17(2)12-9-13(16-15-10-12)18-5-7-19(8-6-18)14(20)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDKTIQCWZWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
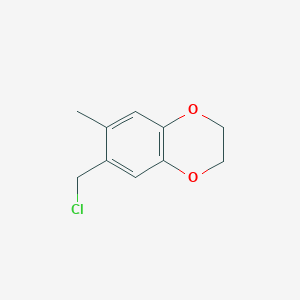
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)
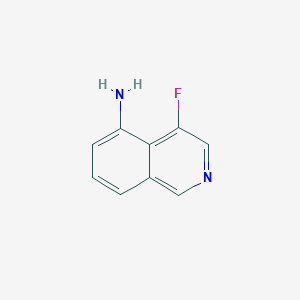

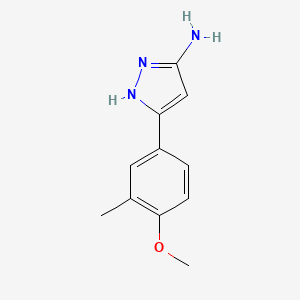
![2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2665357.png)
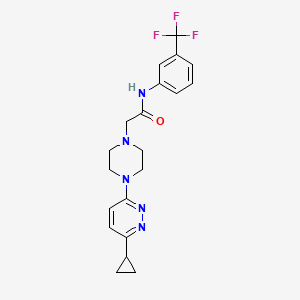

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)

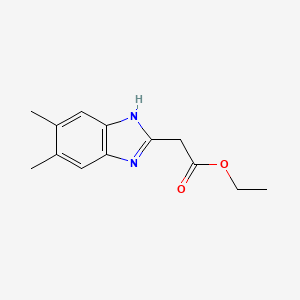
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)